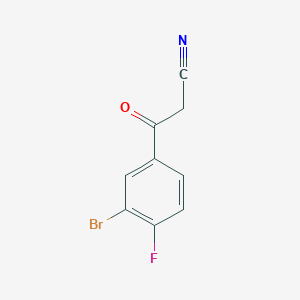

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile

Description

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with bromine and fluorine atoms

Properties

IUPAC Name |

3-(3-bromo-4-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVPDDDAYDBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654380 | |

| Record name | 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-74-1 | |

| Record name | 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development. Some notable applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile may exhibit anticancer properties by inhibiting specific cancer cell lines. Research has focused on its ability to induce apoptosis in malignant cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

- Antimicrobial Activity : The compound's bromine and fluorine substituents may enhance its antimicrobial efficacy. Studies have indicated that similar compounds can disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its nitrile group can participate in various reactions:

- Nucleophilic Additions : The nitrile can react with nucleophiles to form amides or carboxylic acids, expanding the synthetic utility of this compound in creating more complex molecules.

- Cyclization Reactions : It can undergo cyclization reactions to form heterocycles, which are valuable in pharmaceutical chemistry for developing new drugs.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.

- Nanomaterials : Research is ongoing into its role in synthesizing nanomaterials with specific electronic or optical properties, which could lead to advancements in electronics and photonics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of a series of compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, researchers synthesized several derivatives of the compound and tested them against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile can be compared with other similar compounds, such as:

3-Bromo-4-fluorophenylboronic acid: This compound has similar substituents on the phenyl ring but differs in its functional groups, leading to different chemical properties and applications.

(3-Bromo-4-fluorophenyl)methanamine:

(3-Bromo-4-fluorophenyl)(morpholino)methanone: This compound contains a morpholine ring, which imparts different chemical and biological properties.

Biological Activity

3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile, with the CAS number 914636-74-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure includes a bromo and a fluoro substituent on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be approximately 4.66 µM and 1.98 µM, respectively, suggesting significant potency compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of inflammatory cytokines and reduce edema in animal models. The effectiveness was comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value (µM) | Comparison Drug | Notes |

|---|---|---|---|---|

| Anticancer Activity | MCF7 | 4.66 | Doxorubicin | Significant cytotoxicity |

| Anticancer Activity | HCT116 | 1.98 | Doxorubicin | High potency against colon cancer |

| Anti-inflammatory | Edema Model | Not specified | Diclofenac | Comparable efficacy in reducing inflammation |

Case Study 1: Cytotoxicity Evaluation

In a systematic evaluation of various derivatives of this compound, researchers found that modifications to the phenyl ring significantly influenced cytotoxicity profiles. Substituents that enhanced electron-withdrawing characteristics improved the compound's ability to induce apoptosis in cancer cells.

Case Study 2: In Vivo Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in an animal model of induced inflammation. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups treated with standard anti-inflammatory agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.